molecular formula C11H12BrN3O B15240507 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine

Katalognummer: B15240507
Molekulargewicht: 282.14 g/mol
InChI-Schlüssel: ICPOMELTPNZWCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, the formation of 3-bromoimidazo[1,2-a]pyridines can be achieved in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

  • Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
  • Cyclization reactions can produce various fused heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The exact mechanism of action for 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, imidazo[1,2-a]pyridines are known to act on various biological targets, including kinases and G-protein-coupled receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is unique due to the presence of both the brominated imidazo[1,2-a]pyridine core and the morpholine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C11H12BrN3O

Molekulargewicht

282.14 g/mol

IUPAC-Name

4-(6-bromoimidazo[1,2-a]pyridin-3-yl)morpholine

InChI

InChI=1S/C11H12BrN3O/c12-9-1-2-10-13-7-11(15(10)8-9)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2

InChI-Schlüssel

ICPOMELTPNZWCM-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CN=C3N2C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.